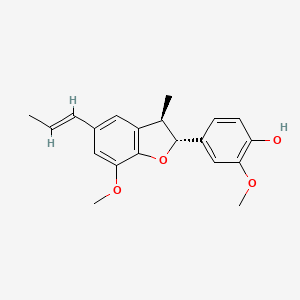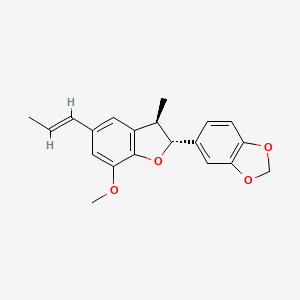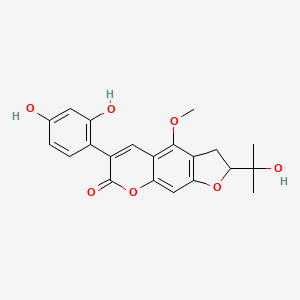
Lucidenic acid D
Overview
Description
Lucidenic acid D, also known as Lucidenic acid D2, is a highly oxidized lanostane-type triterpenoid . It is one of the major triterpenoids found in Ganoderma lucidum, a multi-purpose plant and functional food . The pharmacological properties of G. lucidum are primarily attributed to its polysaccharides and triterpenoids .
Synthesis Analysis
Lucidenic acids are products of the mevalonate pathway . They are usually produced at very low concentrations and the producing mushroom requires tedious field cultivation for industrial application . The amounts of lucidenic acids D2 range from 1.538 mg/g to 2.227 mg/g in grain alcohol extracts of G. lucidum fruiting bodies .Molecular Structure Analysis
Lucidenic acid D has the chemical formula C29H38O8 . It is a triterpenoid, which is one of the largest classes of natural products .Chemical Reactions Analysis
The chemical reactions involving Lucidenic acid D are not extensively studied .Scientific Research Applications
Anti-Cancer Properties
Lucidenic acids, including Lucidenic acid D, have been studied for their potential anti-cancer properties . They have shown promise in inhibiting the growth of cancer cells, making them a subject of interest in oncology research.
Anti-Inflammatory Effects
Research has indicated that Lucidenic acid D may have anti-inflammatory effects . This could potentially be beneficial in the treatment of diseases characterized by inflammation.
Antioxidant Activity
Lucidenic acid D has been found to possess antioxidant properties . Antioxidants are crucial in protecting the body’s cells from damage caused by free radicals.
Anti-Viral Properties
Studies have suggested that Lucidenic acid D may have anti-viral properties . This could potentially make it useful in the development of new antiviral drugs.
Neuroprotective Effects
Lucidenic acid D has been studied for its neuroprotective effects . This suggests that it could potentially be used in the treatment of neurodegenerative diseases.
Anti-Hyperlipidemic Properties
Research has indicated that Lucidenic acid D may have anti-hyperlipidemic properties . This could potentially be beneficial in managing conditions characterized by high levels of lipids in the blood.
Anti-Hypercholesterolemic Effects
Lucidenic acid D has been found to possess anti-hypercholesterolemic effects . This suggests that it could potentially be used in the treatment of high cholesterol.
Anti-Diabetic Properties
Studies have suggested that Lucidenic acid D may have anti-diabetic properties . This could potentially make it useful in the management of diabetes.
Safety and Hazards
Future Directions
Research on lucidenic acids is significantly less extensive compared to that on ganoderic acid . Therefore, more in-depth studies with optimal designs are essential for the development of lucidenic acids as medicines, functional foods, and nutraceuticals . The elucidation of lucidenic acid biosynthesis regulatory mechanisms has attained heightened interest from scientists and warranted the emergence of various strategies to control production as well as increase yield .
Mechanism of Action
Target of Action
Lucidenic acid D, also known as Lucidenic acid D2, is a triterpenoid compound found in Ganoderma lucidum . The primary targets of Lucidenic acid D are cancer cells, including prostate cancer, leukemia, liver cancer, and lung cancer cells . It has also been found to have a high binding affinity for human ACE2, making it a potent anti-SARS-CoV-2 compound .
Mode of Action
Lucidenic acid D interacts with its targets by inducing cytotoxicity . In the context of cancer cells, it induces apoptosis via the activation of caspase-9 and caspase-3, followed by PARP cleavage . In the context of SARS-CoV-2, Lucidenic acid D inhibits the binding activity of ACE2 at low micromolar concentrations, subsequently blocking the interaction between SARS-CoV-2 spike and human ACE2 .
Biochemical Pathways
The biochemical pathways affected by Lucidenic acid D primarily involve apoptosis and the cell cycle . By activating caspase-9 and caspase-3, Lucidenic acid D triggers the apoptosis pathway, leading to cell death . It also affects the cell cycle, causing G1 phase cell cycle arrest .
Result of Action
The molecular and cellular effects of Lucidenic acid D’s action include the induction of apoptosis and the arrest of the cell cycle in cancer cells . This leads to a decrease in the viability of these cells, contributing to its anti-cancer effects . In the context of SARS-CoV-2, it prevents the host cell entry of the virus and its variants .
properties
IUPAC Name |
(4R)-4-[(5R,10S,12S,13R,14R,17R)-12-acetyloxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38O8/c1-14(8-9-21(34)35)16-12-20(33)29(7)22-17(31)13-18-26(3,4)19(32)10-11-27(18,5)23(22)24(36)25(28(16,29)6)37-15(2)30/h14,16,18,25H,8-13H2,1-7H3,(H,34,35)/t14-,16-,18+,25-,27+,28+,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJSBYAKDOGXLX-JTJCPSTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50631520 | |
| Record name | (5alpha,12beta)-12-(Acetyloxy)-4,4,14-trimethyl-3,7,11,15-tetraoxochol-8-en-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50631520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98665-16-8 | |
| Record name | Lucidenic acid D | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98665-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lucidenic acid D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098665168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lucidenic acid D2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=733508 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (5alpha,12beta)-12-(Acetyloxy)-4,4,14-trimethyl-3,7,11,15-tetraoxochol-8-en-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50631520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUCIDENIC ACID D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C2000605T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the origin of Lucidenic acid D and what other similar compounds have been found alongside it?
A1: Lucidenic acid D (D2) is a triterpenoid isolated from the fruiting bodies of the fungus Ganoderma lucidum (also known as Reishi mushroom). [, , ] This fungus is a source of various bioactive compounds, and several other triterpenoids, including ganoderic acids (e.g., ganoderic acids D, E, F, H) and other lucidenic acids (e.g., lucidenic acids D, E, F) have been isolated alongside Lucidenic acid D. [, , ]
Q2: What is known about the structural characteristics of Lucidenic acid D?
A2: While the provided abstracts don't detail the specific molecular formula and weight of Lucidenic acid D, they highlight that its structure was elucidated using spectral evidence, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, and two-dimensional (2D) NMR techniques. [, , ] These methods help determine the compound's structure by analyzing the magnetic properties of its atomic nuclei.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




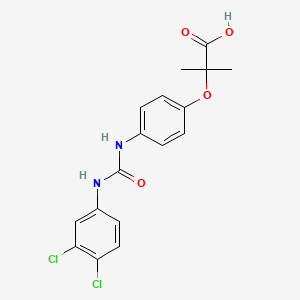
![1-(3-(3,4-dichlorophenyl)bicyclo[2.2.2]octan-2-yl)-N,N-dimethylmethanamine hydrochloride](/img/structure/B1675277.png)
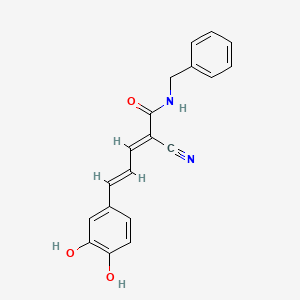

![[(1R,2S,6R,10S,11R,12S,13S,15R)-12-(Acetyloxymethyl)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,15-trimethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate](/img/structure/B1675283.png)
![11-[1-(3,5-dihydro-2H-pyrazin-4-yl)-1-hydroxyethyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/no-structure.png)
